Indole N1-Substitution Status: Unsubstituted NH vs. N-Alkylated Analogs and Impact on Tubulin Polymerization Activity
The target compound retains a free indole N1-H, whereas the lead clinical candidate BPR0C261 and D-24851 (Indibulin) both bear N1-substituents (3-methylisoxazol-5-ylmethyl and 4-chlorobenzyl, respectively) [1]. SAR studies from the 2015 J. Med. Chem. indole-3-glyoxylamide series established that N1-unsubstituted indole derivatives can retain potent tubulin polymerization inhibitory activity, but with a distinct SAR profile from N1-substituted libraries; the N1-H compounds required different substitution patterns on the amide side chain to achieve comparable potency [2]. This differentiation is critical: the free NH provides a hydrogen-bond donor absent in N-alkylated analogs, altering both target binding geometry and physicochemical properties such as logP and solubility [2].
| Evidence Dimension | Indole N1 substitution status and functional consequence on tubulin polymerization inhibition SAR |
|---|---|
| Target Compound Data | N1-H (unsubstituted indole); exact IC50 not publicly available for this specific compound |
| Comparator Or Baseline | BPR0C261: N1-(3-methylisoxazol-5-ylmethyl) substituted; D-24851: N1-(4-chlorobenzyl) substituted; N1-unsubstituted series from J. Med. Chem. 2015 show distinct SAR requirements for activity |
| Quantified Difference | Qualitative SAR divergence: N1-H vs. N1-alkylated indoles require different amide substituents to achieve nanomolar tubulin polymerization inhibition (J. Med. Chem. 2015 reports activity retention in N1-H series only with specific amide modifications) |
| Conditions | SAR analysis across multiple indole-3-glyoxylamide series; tubulin polymerization assay and cancer cell cytotoxicity (multiple cell lines) |
Why This Matters
The N1-H status fundamentally alters the SAR landscape, meaning potency data from N1-substituted analogs cannot be extrapolated to this compound; independent characterization is required for procurement decisions.
- [1] Chen, C.-T.; Chen, S.-J.; Hsu, M.-C.; Hwang, D.-R.; Li, W.-T.; Lin, C.-C. Indol-3-yl-2-oxoacetamide compounds and methods of use thereof. U.S. Patent 6,903,104, June 7, 2005. View Source
- [2] An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. J. Med. Chem. 2015, 58 (23), 9187–9215. View Source
